molecular formula C6H11NO3 B8646697 3-Hexanone, 6-nitro- CAS No. 101009-82-9

3-Hexanone, 6-nitro-

Cat. No. B8646697
Key on ui cas rn: 101009-82-9
M. Wt: 145.16 g/mol
InChI Key: REKPTZKEGCXNHL-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To ethyl vinyl ketone (90.1 g, 1285 mmol) in 550 mL of methanol and 556 mL (10282 mmol) of nitromethane at −40° C. was added as a steady stream 84 mL (ca. 386 mmol) of 25% methanolic NaOMe. The resultant pale yellow slurry was allowed to warm to rt over 5 h, and was stirred overnight. The mixture was quenched with 300 mL of saturated NH4Cl followed by 250 mL water and 250 mL brine. The mixture was then extracted with CH2Cl2 (250 mL×4). The extracts were treated with MgSO4 and decolorizing carbon, filtered and concentrated to yield 154 g (92%) pale yelow liquid: 1H NMR: δ 4.43 (t, J=6.6 Hz, 2H), 2.56 (t, J=6.6 Hz, 2H), 2.44 (t, J=7.5 Hz, 2H), 2.25 (m, 2H), 1.06 (t, J=7.5 Hz, 3H).
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
556 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH2:5][CH3:6])=[O:4])=[CH2:2].[N+:7]([CH3:10])([O-:9])=[O:8].C[O-].[Na+]>CO>[N+:7]([CH2:10][CH2:2][CH2:1][C:3](=[O:4])[CH2:5][CH3:6])([O-:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
90.1 g
Type
reactant
Smiles
C(=C)C(=O)CC
Name
Quantity
556 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
NaOMe
Quantity
84 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 300 mL of saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with CH2Cl2 (250 mL×4)
ADDITION
Type
ADDITION
Details
The extracts were treated with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])CCCC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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